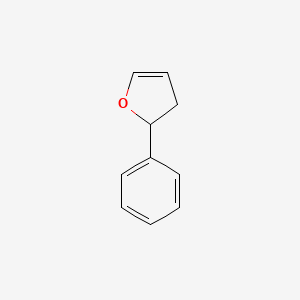

2-Phenyl-2,3-dihydrofuran

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

33732-62-6 |

|---|---|

分子式 |

C10H10O |

分子量 |

146.19 g/mol |

IUPAC名 |

2-phenyl-2,3-dihydrofuran |

InChI |

InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-6,8,10H,7H2 |

InChIキー |

PQHIJMWKRKSDNQ-UHFFFAOYSA-N |

正規SMILES |

C1C=COC1C2=CC=CC=C2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 2,3 Dihydrofuran and Its Phenylated Derivatives

Catalytic Strategies for Asymmetric Synthesis

The development of catalytic methods for the asymmetric synthesis of 2-phenyl-2,3-dihydrofuran has been a key focus, with palladium-catalyzed reactions emerging as a powerful tool. These strategies often employ chiral ligands to induce enantioselectivity, leading to the formation of optically active products.

Palladium-Catalyzed Asymmetric Heck Arylation of 2,3-Dihydrofuran (B140613)

The palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran is a prominent method for synthesizing chiral 2-aryl-2,3-dihydrofurans. scispace.com This reaction typically involves the coupling of 2,3-dihydrofuran with an aryl triflate or halide in the presence of a palladium catalyst and a chiral ligand. scispace.comsciencepublishinggroup.com The choice of reaction components, including the ligand, palladium precursor, and additives, plays a crucial role in determining the yield, regioselectivity, and enantioselectivity of the transformation.

The reaction of 2,3-dihydrofuran with an aryl triflate, catalyzed by a palladium complex with a chiral ligand like (R)-BINAP, can produce (R)-2-aryl-2,3-dihydrofuran with high enantioselectivity. scispace.com The use of aryl triflates is often favored in these asymmetric arylations. scispace.com

The design and selection of chiral ligands are paramount in achieving high enantioselectivity in the palladium-catalyzed Heck arylation of 2,3-dihydrofuran. A variety of chiral ligands, including phosphines and nitrogen-containing ligands, have been explored.

(R)-BINAP is a well-known chiral diphosphine ligand that has been successfully used to achieve high enantiomeric excess (ee) in the synthesis of 2-aryl-2,3-dihydrofurans. scispace.comucalgary.ca For instance, the reaction of 2,3-dihydrofuran with phenyl triflate using a palladium catalyst generated from Pd(OAc)₂ and (R)-BINAP can yield (R)-2-phenyl-2,3-dihydrofuran with over 96% ee. scispace.com The effectiveness of BINAP is attributed to its ability to form a stable chiral complex with palladium, which then directs the stereochemical outcome of the reaction. libretexts.org

Other classes of chiral ligands, such as phosphanyl-oxazolines (PHOX) with a rigid cyclopropyl (B3062369) backbone, have also been designed and tested. beilstein-journals.org These ligands have shown promise in improving enantioselectivity and suppressing unwanted isomerization byproducts. beilstein-journals.org Sulfinamide phosphine (B1218219) ligands, known as "Sadphos," represent another class of effective ligands in various asymmetric palladium-catalyzed reactions. snnu.edu.cnnih.gov

Beyond traditional chiral ligands, chiral auxiliaries can also be employed. While not directly a ligand for the metal, their presence in the reaction medium can influence the stereochemical pathway.

| Ligand/Auxiliary | Arylating Agent | Base | Product(s) | Enantiomeric Excess (ee) | Reference |

| (R)-BINAP | Phenyl triflate | Proton Sponge | (R)-2-phenyl-2,3-dihydrofuran | >96% | scispace.com |

| (R)-BINAP | p-Chlorophenyl triflate | Proton Sponge | (R)-2-(p-chlorophenyl)-2,3-dihydrofuran | >96% | scispace.com |

| (R)-BINAP | 2-Naphthyl triflate | Proton Sponge | (R)-2-(2-naphthyl)-2,3-dihydrofuran | >96% | scispace.com |

| Chiral PHOX Ligands | Phenyl triflate | Hünig's base | This compound | Moderate | beilstein-journals.org |

The Heck arylation of 2,3-dihydrofuran can lead to the formation of two regioisomeric products: 2-aryl-2,3-dihydrofuran and 2-aryl-2,5-dihydrofuran. scispace.com Controlling the regioselectivity to favor the desired 2,3-dihydrofuran isomer is a critical aspect of this methodology. The choice of base and other reaction conditions can significantly influence the product distribution. scispace.com

For example, in the palladium-catalyzed arylation of 2,3-dihydrofuran with phenyl triflate and (R)-BINAP, the use of a sterically hindered and highly basic amine, 1,8-bis(dimethylamino)naphthalene (B140697) (Proton Sponge), was found to be crucial for achieving high regioselectivity and enantioselectivity for the this compound product. scispace.com In some systems, the this compound is the kinetic product, while the 2-phenyl-2,5-dihydrofuran (B12893309) is the thermodynamic product. nih.gov

The nature of the palladium catalyst and ligands also plays a role in regioselectivity. For instance, a P-containing palladacycle has been shown to catalyze the regioselective Heck reaction of 2,3-dihydrofuran with aryl iodides to afford 2-aryl-2,3-dihydrofurans. organic-chemistry.org

The choice of palladium precursor can significantly impact the efficiency and outcome of the Heck arylation of 2,3-dihydrofuran. Various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂, have been investigated. nih.govmdpi.comresearchgate.net

In a study comparing different palladium precursors for the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) in the presence of chiral ionic liquids, [PdCl(allyl)]₂ was found to give the highest conversions. nih.govmdpi.com Interestingly, Pd₂(dba)₃, a Pd(0) source, resulted in lower conversions in that particular system. nih.govmdpi.com The catalytic activity of different palladium precursors can be enhanced by the addition of co-catalysts like chiral ionic liquids. nih.govmdpi.com

The formation of palladium nanoparticles (PdNPs) has been observed in some of these reaction systems, where they can act as a reservoir for the active soluble palladium species that catalyze the reaction. rsc.orgnih.gov The stability and reactivity of these nanoparticles can be influenced by the palladium precursor and additives present.

| Palladium Precursor | Co-catalyst/Additive | Arylating Agent | Conversion of Iodobenzene | Reference |

| [PdCl(allyl)]₂ | [DDA][L-PRO] | Iodobenzene | High | nih.govmdpi.com |

| Pd₂(dba)₃ | [DDA][L-PRO] | Iodobenzene | Low | nih.govmdpi.com |

| PdCl₂(PPh₃)₂ | [DDA][L-PRO] | Iodobenzene | Inhibited at higher CIL concentrations | nih.govmdpi.com |

| [PdCl(allyl)]₂ | [Bu₄N][L-LAC] | Iodobenzene | Up to 74.5% | nih.gov |

Chiral ionic liquids (CILs) have emerged as effective co-catalysts and chiral agents in the palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran. mdpi.comrsc.orgrsc.org These salts, often containing chiral anions like L-prolinate or L-lactate, can significantly enhance both the reaction rate and the enantioselectivity. nih.govmdpi.comrsc.org

In the arylation of 2,3-dihydrofuran with iodobenzene, the addition of CILs based on L-prolinate or L-lactate anions led to a notable increase in conversion rates. nih.govmdpi.com Remarkably, the use of tetrabutylammonium (B224687) L-prolinate ([Bu₄N][L-PRO]) as a chiral agent in a phosphine-free system with Pd(OAc)₂ as the catalyst precursor resulted in excellent enantioselectivity (>99% ee) for the formation of this compound. nih.govrsc.orgrsc.org

The cation of the CIL also plays a role in the reaction's outcome. rsc.org The mechanism is proposed to involve a homogeneous catalytic cycle where palladium nanoparticles may serve as a resting state for the active palladium catalyst. rsc.org

| Chiral Ionic Liquid | Palladium Precursor | Arylating Agent | Product | Enantiomeric Excess (ee) | Reference |

| Tetrabutylammonium L-prolinate | Pd(OAc)₂ | Iodobenzene | This compound | >99% | rsc.orgrsc.org |

| [DDA][L-PRO] | [PdCl(allyl)]₂ | Iodobenzene | This compound | Not specified | nih.govmdpi.com |

| [BA][L-PRO] | [PdCl(allyl)]₂ | Iodobenzene | This compound | Not specified | mdpi.comresearchgate.net |

| [NBu₄][L-LAC] | [PdCl(allyl)]₂ | Iodobenzene | This compound | Not specified | nih.govmdpi.com |

Palladium-Catalyzed Asymmetric Allylic Cycloaddition and Fragmentation Cascades for Chiral 2,3-Dihydrofurans

An alternative and efficient methodology for the enantioselective synthesis of chiral 2,3-dihydrofurans involves a palladium-catalyzed asymmetric allylic cycloaddition. acs.orgacs.orgnih.gov This strategy can be coupled with a subsequent fragmentation cascade in a one-pot process to generate highly functionalized 2,3-dihydrofurans. acs.orgacs.orgnih.gov

This approach has been successfully applied to the synthesis of 2,3-dihydrofurans bearing a quaternary stereocenter. acs.orgacs.orgnih.gov The reaction of vinylethylene carbonates with compounds like 3-cyanochromone, catalyzed by a palladium complex with a suitable chiral ligand, followed by a base-assisted retro-Dieckmann fragmentation, yields chiral 3,4-disubstituted 2,3-dihydrofurans in high yields and with excellent enantioselectivities. acs.orgacs.orgnih.gov This method provides a powerful route to complex chiral dihydrofuran structures that may not be readily accessible through other synthetic pathways. acs.orgacs.orgnih.gov

Gold-Catalyzed Cycloisomerization of Alkyne and Allene Precursors to this compound

Gold catalysts have emerged as powerful tools for the cycloisomerization of various unsaturated precursors into heterocyclic compounds. nih.govnih.govbeilstein-journals.orgacs.org The synthesis of 2,3-dihydrofurans can be achieved through the gold-catalyzed cyclization of vinyl allenols. nih.gov Specifically, hydroxyallenic esters can be selectively converted to 2-alkyl- and 2-aryl-3-ethoxycarbonyl-2,5-dihydrofurans using a combination of Ph₃PAuCl and AgOTf, proceeding through a 5-endo intramolecular hydroalkoxylation. nih.gov

Trifluoromethyl-substituted α-allenols can also be cyclized to the corresponding 2,5-dihydrofurans using neutral or cationic gold catalysts. researchgate.net The use of ionic liquids, such as [BMIM][PF₆], as the reaction medium allows for the recycling of the catalyst. researchgate.net The efficiency of different gold catalysts in this transformation has been investigated, with AuCl₃ showing higher activity than AuBr₃. researchgate.net

Table 1: Influence of Gold Catalyst on the Cycloisomerization of α-Hydroxyallene to Dihydrofuran researchgate.net

| Catalyst | Conversion (%) |

| AuCl₃ | >98 |

| AuBr₃ | 25 |

| AuI | <2 |

| AuCl | <2 |

| Ph₃PAuCl/AgBF₄ | >98 |

Molybdenum-Catalyzed Cycloisomerization of 1-Phenyl-3-butyn-1-ol to this compound

Molybdenum-carbonyl complexes effectively catalyze the cycloisomerization of alkynols to dihydrofurans. nih.gov The single-step conversion of 1-phenyl-3-butyn-1-ol to this compound is a notable example, a transformation that previously required multiple synthetic steps. orgsyn.org The active catalyst, often formulated as (Et₃N)Mo(CO)₅, can be generated by photolysis of Mo(CO)₆ in the presence of triethylamine (B128534). nih.govorgsyn.org This reaction is highly dependent on the presence of triethylamine and is inhibited by solvents like THF or acetonitrile (B52724). nih.gov

Experimental studies have shown that the secondary alcohol, 1-phenyl-3-butyn-1-ol, undergoes this cycloisomerization in high yield (>80%), while the primary alcohol, 3-butyn-1-ol, remains largely unreactive under the same conditions. nih.gov This highlights the significant influence of the substrate structure on the reaction outcome. If a photochemical setup is unavailable, trimethylamine (B31210) N-oxide can be used to promote the oxidative decarbonylation of molybdenum hexacarbonyl. orgsyn.orgorgsyn.org

Cascade and Multicomponent Reaction Approaches

Organocatalytic Domino Michael Addition-SN2 Reactions for Enantiomerically Enriched 2,3-Dihydrofurans

Organocatalytic domino reactions provide an efficient and stereoselective route to enantiomerically enriched 2,3-dihydrofurans. researchgate.netsemanticscholar.orgmetu.edu.trbeilstein-journals.org These reactions often involve a Michael addition followed by an intramolecular SN2-type cyclization. metu.edu.tr For instance, the reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by bifunctional organocatalysts like quinine-derived squaramides, yields highly functionalized dihydrofurans. semanticscholar.orgmetu.edu.tr

These cascade reactions are powerful for constructing complex molecules with multiple stereocenters in a single step. semanticscholar.orgehu.es The choice of organocatalyst is crucial for controlling the stereoselectivity of the reaction, with chiral thiourea (B124793) and cinchonidine-derived squaramide catalysts being particularly effective. semanticscholar.org

Table 2: Organocatalytic Synthesis of Chiral Dihydrofurans semanticscholar.org

| 1,3-Dicarbonyl Compound | α-Bromonitroalkene | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cyclohexane-1,3-dione | (Z)-(2-bromo-2-nitrovinyl)benzene | Chiral thiourea A | >95:5 | 92 |

| Dimedone | (Z)-(2-bromo-2-nitrovinyl)benzene | Organocatalyst D | >99:1 | 98 |

| Acetylacetone | (Z)-(2-bromo-2-nitrovinyl)benzene | Quinine-squaramide H | - | 97 |

Pyridinium (B92312) Ylide-Assisted Tandem Reactions for Diastereoselective 2,3-Dihydrofuran Synthesis

A highly efficient and diastereoselective method for synthesizing trans-2,3-dihydrofurans involves a tandem reaction assisted by pyridinium ylides. acs.orgacs.orgnih.gov This one-pot, two-step process typically starts from readily available materials like pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 4-hydroxycoumarin), and an α-halomethylene compound like α-phenacyl bromide. acs.orgacs.orgnih.govresearchgate.net The reaction, catalyzed by triethylamine, proceeds smoothly in acetonitrile to afford fused 2,3-dihydrofuran derivatives in good yields. acs.orgacs.orgnih.gov

The mechanism involves the initial formation of an N-substituted pyridinium bromide and a 2-arylidene-1,3-dicarbonyl compound. acs.org The pyridinium ylide, generated in situ by the deprotonation of the pyridinium salt, then undergoes a Michael addition to the arylidene intermediate, followed by an intramolecular cyclization to yield the trans-2,3-dihydrofuran product. acs.org The trans configuration of the products has been confirmed by ¹H NMR spectroscopy and single-crystal X-ray analysis. acs.orgacs.orgnih.gov

Photoredox-Catalyzed Strategies for 2,3-Dihydrofuran Synthesis

Visible-light photoredox catalysis has emerged as a sustainable and powerful tool for organic synthesis, including the construction of 2,3-dihydrofuran rings. nih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.net One strategy involves the oxidative [3+2] cycloaddition of phenols and alkenes to produce dihydrobenzofurans. nih.gov This method utilizes a transition metal photocatalyst, such as a ruthenium complex, and a mild terminal oxidant like ammonium (B1175870) persulfate. nih.gov

Another approach combines photoredox catalysis with N-heterocyclic carbene (NHC) catalysis to synthesize γ-aryloxy ketones, which can then be converted to 2,3-dihydrofurans. nih.gov This three-component reaction involves the generation of an aryloxymethyl radical from an aryloxymethyltrifluoroborate, which then couples with an acyl azolium intermediate. nih.gov The subsequent removal of a para-methoxyphenyl (PMP) group under oxidative conditions affords the desired 2,3-dihydrofuran. nih.gov

Ring Manipulation and Annulation Reactions

While the prompt did not request content for this section, it is a recognized area in the synthesis of heterocyclic compounds. These strategies involve the modification of existing ring systems or the construction of new rings onto a pre-existing molecular scaffold to generate dihydrofuran structures.

Lewis Acid-Catalyzed Intramolecular Ring-Opening Benzannulations of 5-(Indolyl)-2,3-dihydrofuran Acetals

A significant advancement in the synthesis of functionalized carbazoles involves the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. This methodology provides an efficient route to 1-hydroxycarbazole-2-carboxylates, which are valuable structural motifs. Current time information in Bangalore, IN.researchgate.net The process begins with the synthesis of the requisite dihydrofuran acetals. These precursors are typically prepared through the Cu(hfacac)₂-catalyzed reaction of N-indolyl α-diazo-β-ketoesters with enol ethers. researchgate.net

The core of the methodology is the subsequent Lewis acid-promoted cyclization. A variety of Lewis acids can be employed to catalyze this transformation, with their effectiveness being dependent on the specific substrate. researchgate.net For instance, Yb(OTf)₃ and Al(OTf)₃ have been shown to be effective catalysts for this ring-opening benzannulation. researchgate.net The reaction proceeds by activation of the dihydrofuran acetal (B89532) by the Lewis acid, which facilitates an intramolecular electrophilic attack from the indole (B1671886) ring onto the furan (B31954) moiety, leading to the formation of the carbazole (B46965) core after a series of steps. The reaction is generally conducted in a solvent such as toluene (B28343) at elevated temperatures, typically around 70 °C, and can be completed in as little as one hour, affording the desired 1-hydroxycarbazole-2-carboxylates in yields up to 90%. researchgate.netrsc.org

To illustrate the efficacy of this method, a screening of various Lewis acids was conducted on a model substrate, 2,2,2-trifluoroethyl 5-(2-ethoxy-2,3-dihydrofuran-5-yl)-1-methyl-1H-indole-2-carboxylate. The results of this screening are summarized in the table below.

| Entry | Lewis Acid (10 mol%) | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ | 1 | 85 |

| 2 | Yb(OTf)₃ | 1 | 90 |

| 3 | Al(OTf)₃ | 1 | 88 |

| 4 | Cu(OTf)₂ | 24 | 45 |

| 5 | Zn(OTf)₂ | 24 | <5 |

| 6 | In(OTf)₃ | 1 | 78 |

Data sourced from studies on Lewis acid-catalyzed benzannulations. researchgate.net

The substrate scope of this benzannulation has been demonstrated to be quite broad, accommodating various substituents on the indole nitrogen and the ester group. researchgate.net This versatility highlights the synthetic utility of the method, which was further showcased in a formal total synthesis of the bioactive carbazole alkaloid, murrayafoline A. researchgate.netrsc.org

Thermolytic Routes to 2,3-Dihydrofuran Scaffolds

Thermolytic reactions provide a classic and direct approach to the synthesis of 2,3-dihydrofuran scaffolds, often by leveraging ring-strain release in precursor molecules. A prominent example of such a transformation is the Cloke-Wilson rearrangement, which involves the thermal isomerization of cyclopropyl ketones into 2,3-dihydrofurans. rsc.org This rearrangement is typically driven by heating the substrate at high temperatures, often in the range of 200–500 °C, which promotes the cleavage of the strained cyclopropane (B1198618) ring followed by intramolecular cyclization to form the more stable five-membered dihydrofuran ring. rsc.org While these purely thermal methods can be effective, the harsh conditions required can limit their applicability to substrates with sensitive functional groups. researchgate.netorganicreactions.org

The rearrangement of cyclopropyl ketones bearing aryl substituents, such as a phenyl group, can lead to the formation of 2-phenyl-2,3-dihydrofurans and their derivatives. For example, the thermolysis of phenyl-substituted cyclopropyl silyl (B83357) ketones has been shown to yield 5-silyl-2,3-dihydrofuran derivatives. rsc.org Another related thermolytic approach is the pyrolysis of 1-phenyl-2-vinyloxirane at elevated temperatures (e.g., 450°C), which also furnishes this compound.

The table below presents examples of thermolytic rearrangements leading to dihydrofuran scaffolds.

| Precursor | Product | Temperature (°C) |

| Cyclopropylcarbaldehyde | 2,3-Dihydrofuran | >200 |

| 1-Phenyl-2-vinyloxirane | This compound | 450 |

| Dichlorovinylcyclopropane | Dichlorocyclopentene | >400 |

Data compiled from literature on Cloke-Wilson and related thermal rearrangements. rsc.org

It is important to note that while the term "thermolytic" implies a reaction induced solely by heat, many modern variations of the Cloke-Wilson rearrangement employ catalysts (such as Lewis acids, Brønsted acids, or transition metals) to facilitate the reaction under milder conditions. researchgate.netrsc.orgorganicreactions.org However, the foundational principle of these transformations often lies in the thermally induced rearrangement of a strained ring system. Furthermore, the thermolysis of other cyclic compounds, such as 5-aryl-2,3-dihydrofuran-2,3-diones, can serve as a source of reactive intermediates like α-oxoketenes, which can then participate in cycloadditions to form more complex structures, though this is a less direct route to simple 2,3-dihydrofurans.

Reaction Chemistry and Chemical Transformations of 2 Phenyl 2,3 Dihydrofuran

Reactivity of the Vinylic and Ethereal Moieties in 2-Phenyl-2,3-dihydrofuran

The 2,3-dihydrofuran (B140613) ring contains a vinyl ether system, which dictates much of its reactivity. This enol ether moiety is electron-rich, making the double bond susceptible to electrophilic attack. The C5 carbon, in particular, is a site of high electron density, rendering it prone to reactions with electrophiles. vulcanchem.com Theoretical studies on related cyclic vinyl ethers, such as 2,3-dihydrofuran itself, confirm that vinylic deprotonation, for instance through lithiation, preferentially occurs at the C5 position. researchgate.net

The ethereal moiety, while generally stable, can participate in ring-opening reactions under specific, often acidic, conditions. The presence of the phenyl group at the C2 position, adjacent to the ether oxygen, creates a benzylic acetal-like system. This structure can be susceptible to acid-catalyzed rearrangements and cleavage. acs.org The stability and reactivity of the ring are thus a balance between the electron-donating nature of the ether oxygen into the double bond and the strain of the five-membered ring.

Cycloaddition Reactions Involving the Dihydrofuran Ring System

The double bond in this compound makes it an excellent dienophile or dipolarophile for various cycloaddition reactions, providing a powerful method for constructing complex polycyclic and heterocyclic systems.

The electron-rich nature of the double bond in 2,3-dihydrofuran makes it a suitable partner in inverse-electron-demand Diels-Alder reactions. A theoretical study using density functional theory (DFT) investigated the hetero-Diels-Alder (HDA) reaction between 2,3-dihydrofuran and β,δ-unsaturated α-ketoesters. tsijournals.com This type of reaction is a key route to synthesizing dihydropyran moieties, which are core structures in many natural products. tsijournals.com Another variant is the aza-Diels-Alder reaction, such as the multicomponent Povarov reaction, where 2,3-dihydrofuran reacts with anilines and another equivalent of dihydrofuran in the presence of an organocatalyst to form furano[3,2-c]-1,2,3,4-tetrahydroquinolines. encyclopedia.pub

1,3-Dipolar cycloadditions are a highly effective method for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction of 2,3-dihydrofuran with substituted phenyl azides has been studied theoretically, showing that the interaction is predominantly controlled by the energy gap between the highest occupied molecular orbital (HOMO) of the dihydrofuran and the lowest unoccupied molecular orbital (LUMO) of the phenyl azide. researchgate.netresearchgate.net Nitrones also serve as effective 1,3-dipoles, reacting with 2,3-dihydrofuran to yield isoxazolidine (B1194047) adducts. wikipedia.orgclockss.org These cycloadducts are valuable intermediates that can be converted into compounds like β-amino alcohols. clockss.org

Beyond [4+2] and [3+2] cycloadditions, 2,3-dihydrofuran can also participate in [2+2] photocycloadditions. The Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound with an alkene, can be used to construct oxetane (B1205548) rings. researchgate.net For example, the visible-light-mediated reaction between flavone (B191248) and 2,3-dihydrofuran yields a [2+2] cycloadduct with high selectivity. mdpi.com

Cycloaddition reactions involving 2,3-dihydrofuran are often characterized by high degrees of stereochemical control, which is crucial for the synthesis of specific isomers of complex molecules.

In the context of hetero-Diels-Alder reactions, both regioselectivity (ortho vs. meta) and stereoselectivity (endo vs. exo) are critical. Theoretical studies of the reaction between 2,3-dihydrofuran and α,β-unsaturated ketoesters have located the transition states for all four possible pathways, allowing for predictions of the most likely product. tsijournals.com

For 1,3-dipolar cycloadditions, the stereochemical outcome can be influenced by reaction conditions and catalysts. In the reaction between a nitrone and dihydrofuran, exo-selectivity is often observed as the thermodynamically favored outcome that minimizes steric repulsion between the reactants. wikipedia.org However, the use of chiral catalysts can override this preference. For instance, cationic cobalt(III) complexes have been employed as Lewis acid catalysts in the reaction of N-phenyl-C-benzoylnitrone with 2,3-dihydrofuran to achieve high endo-selectivity and moderate enantioselectivity. clockss.org The choice of counter-anion and the structure of the chiral diamine ligand on the cobalt complex were found to be critical in controlling the stereochemical outcome. clockss.org Similarly, high diastereoselectivity (95% d.s.) has been reported in the [2+2] photocycloaddition of flavone and 2,3-dihydrofuran, where the formation of the major diastereomer is guided by electrostatic interactions and minimized steric hindrance in the transition state. mdpi.com

| Reaction Type | Reactants | Key Conditions/Catalyst | Observed Selectivity | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Flavone, 2,3-Dihydrofuran | Visible light, Ir-based sensitizer | High diastereoselectivity (95% d.s.) and regioselectivity (>98:2) | mdpi.com |

| 1,3-Dipolar Cycloaddition | N-phenyl-C-benzoylnitrone, 2,3-Dihydrofuran | Cationic Co(III) complex | High endo-selectivity, moderate enantioselectivity | clockss.org |

| 1,3-Dipolar Cycloaddition | Nitrone, Dihydrofuran | Thermal | Exo-selectivity favored to minimize steric repulsion | wikipedia.org |

Derivatization and Functionalization Strategies for Phenylated Dihydrofurans

A variety of synthetic methods are available to produce derivatized and functionalized 2-phenyl-2,3-dihydrofurans, which serve as scaffolds for more complex molecules.

One of the most direct methods to synthesize the parent compound and its analogs is through transition-metal-catalyzed cross-coupling. Palladium-catalyzed Heck reactions between 2,3-dihydrofuran and phenyl triflate or iodobenzene (B50100) can yield this compound. orgsyn.org This methodology has been extended to an asymmetric intermolecular Heck reaction using various 5-substituted 2,3-dihydrofurans and aryl triflates. rsc.org By selecting either a chiral (P,N) ligand for electron-rich triflates or a chiral (P,P) ligand for electron-deficient triflates, chemists can access enantioenriched 2,3- or 2,5-dihydrofurans containing a fully substituted C2 stereocenter with excellent regio- and enantiocontrol. rsc.org

Gold-catalyzed cyclo-isomerization of 1-aryl-3-butyn-1-ols provides another efficient route to a range of 2-aryl-2,3-dihydrofurans. acs.org This method tolerates a wide array of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups at various positions. acs.org

| Aryl Substituent | Product | Yield | Reference |

|---|---|---|---|

| Phenyl | This compound | 79% | acs.org |

| 2-Bromophenyl | 2-(2-Bromophenyl)-2,3-dihydrofuran | 82% | acs.org |

| 3,5-Bis(trifluoromethyl)phenyl | 2-(3,5-Bis(trifluoromethyl)phenyl)-2,3-dihydrofuran | 77% | acs.org |

| 4-Bromo-3-fluorophenyl | 2-(4-Bromo-3-fluorophenyl)-2,3-dihydrofuran | 75% | acs.org |

Furthermore, the dihydrofuran core, once formed, can be a template for further complexity. For instance, isoxazolidine derivatives formed from 1,3-dipolar cycloadditions can be readily functionalized into valuable 1,3-amino alcohols. niscpr.res.in Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds can produce highly substituted chiral 2,3-dihydrofurans. organic-chemistry.orgnih.gov The resulting cycloadducts can be subsequently transformed; for example, reduction with LiAlH₄ generates a primary alcohol, while hydrolysis followed by acetylation yields an acyclic ester, all without loss of stereochemical integrity. nih.gov These strategies highlight the role of phenylated dihydrofurans not just as synthetic targets, but as versatile intermediates in the construction of diverse and functionally rich chemical entities. niscpr.res.innih.gov

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways in Palladium-Catalyzed Arylation of 2,3-Dihydrofuran (B140613)

The palladium-catalyzed arylation of 2,3-dihydrofuran, a variant of the Heck reaction, is a prominent method for synthesizing 2-phenyl-2,3-dihydrofuran. nih.govorgsyn.org This reaction typically involves an aryl halide or triflate (e.g., iodobenzene (B50100) or phenyl triflate) reacting with 2,3-dihydrofuran in the presence of a palladium catalyst and a base. nih.govacs.org The arylation occurs exclusively at the C2 position of the dihydrofuran ring. However, subsequent double bond migration can lead to the formation of the regioisomeric product, 2-phenyl-2,5-dihydrofuran (B12893309). nih.govacs.org The desired this compound is the thermodynamically more stable product, while the 2,5-dihydro isomer is considered the kinetic product. nih.gov

The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with the aryl electrophile (e.g., phenyl iodide or phenyl triflate) to form an arylpalladium(II) complex, such as [PdPh(I)(L)n] or [PdPh(OTf)(L)n]. scispace.comwikipedia.org The use of arenediazonium salts as arylating agents offers an alternative that can often be performed under milder, phosphine-free conditions. wikipedia.org

Carbopalladation : The arylpalladium(II) complex coordinates to the double bond of 2,3-dihydrofuran. This is followed by the migratory insertion of the olefin into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. wikipedia.org

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step can occur in two different ways, leading to the two regioisomeric products and a hydridopalladium(II) complex.

Reductive Elimination/Isomerization : The hydridopalladium(II) complex reductively eliminates to regenerate the Pd(0) catalyst. The initially formed kinetic product, 2-phenyl-2,5-dihydrofuran, can isomerize to the more stable this compound, a process that can also be catalyzed by the palladium species. researchgate.net

The choice of palladium precursor, ligands, and reaction conditions significantly influences the reaction's efficiency and selectivity. nih.govmdpi.com For instance, studies have compared various phosphine-free palladium precursors like Pd₂(dba)₃, Pd(acac)₂, and [PdCl(allyl)]₂ in combination with chiral ionic liquids, noting that [PdCl(allyl)]₂ often leads to the highest conversions of iodobenzene. nih.govnih.gov

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran with Iodobenzene

| Palladium Precursor | Additive/Ligand | Conversion (%) | Yield of this compound (%) | Ref |

| [PdCl(allyl)]₂ | [NBu₄][L-LAC] | 72.1 | ~59.2 | nih.gov |

| Pd₂(dba)₃ | [BA][L-PRO] | - | - | nih.gov |

| Pd(acac)₂ | [NBu₄][L-LAC] | 55.9 | - | nih.gov |

| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | - | 59.2 | nih.gov |

| Pd(OAc)₂ | (R)-BINAP | - | 50 (61% ee) | scispace.com |

Conditions and specific yields vary based on detailed experimental parameters outlined in the source material.

In many palladium-catalyzed Heck reactions, particularly those employing phosphine-free precursors, the formation of palladium nanoparticles (PdNPs) is a critical aspect of the catalytic cycle. nih.govnih.gov These nanoparticles are often considered the "resting state" of the catalyst. nih.govrsc.org Rather than being inactive, this nanoparticle reservoir serves as a source of soluble, catalytically active Pd(0) species that enter the homogeneous catalytic cycle. rsc.org

The asymmetric Heck arylation of 2,3-dihydrofuran provides a powerful route to enantioenriched this compound. A fascinating mechanistic feature observed in this reaction, particularly when using aryl triflates and chiral ligands like (R)-BINAP, is the operation of a kinetic resolution process that significantly enhances the enantiomeric purity of the final product. acs.orgscispace.com

This process can be summarized as follows:

The palladium catalyst, bearing a chiral ligand, reacts with both enantiomers of the initially formed racemic or low-enantiopurity 2-phenyl-2,5-dihydrofuran (the kinetic product).

The catalyst selectively facilitates the isomerization of one enantiomer of the 2,5-dihydro isomer into the corresponding 2,3-dihydrofuran product. acs.org

For example, in a reaction using a palladium/(R)-BINAP catalyst, the (R)-2-phenyl-2,5-dihydrofuran is preferentially converted to (R)-2-phenyl-2,3-dihydrofuran, while the (S)-2-phenyl-2,5-dihydrofuran isomerizes more slowly or reacts via other pathways. acs.org

This selective isomerization effectively resolves the kinetic product, leading to a high enantiomeric excess (ee) in the thermodynamically favored (R)-2-phenyl-2,3-dihydrofuran. acs.org A clear correlation has been observed where the enantiomeric purity of the major product, (R)-2-phenyl-2,3-dihydrofuran, increases as the relative amount of the minor regioisomer, (S)-2-phenyl-2,5-dihydrofuran, increases. acs.org This novel catalytic mechanism, which combines asymmetric synthesis with in-situ kinetic resolution, has enabled the synthesis of 2-aryl-2,3-dihydrofurans with exceptionally high enantiomeric purities, often exceeding 96% ee. scispace.com The kinetic resolution of various 2-substituted-2,3-dihydrofurans via this method has been achieved with high selectivity factors. rsc.org

This article is for informational purposes only and does not constitute scientific advice or endorsement of any specific chemical process.

Advanced Spectroscopic and Chromatographic Methodologies for 2 Phenyl 2,3 Dihydrofuran Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-phenyl-2,3-dihydrofuran. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus, which is crucial for confirming the regiochemistry and stereochemistry of the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the dihydrofuran ring and the phenyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the dihydrofuran ring typically appear as multiplets in the aliphatic region, while the phenyl protons are observed in the aromatic region. orgsyn.org The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry of substituents on the dihydrofuran ring. One-dimensional Nuclear Overhauser Effect (NOE) experiments can further aid in establishing through-space proximities between protons, confirming stereochemical assignments. pku.edu.cn

Detailed analysis of NMR data from various studies on this compound and its derivatives has consistently supported the assigned structure. For example, in one study, the ¹H NMR spectrum in CDCl₃ showed a multiplet for the C3 protons, a quartet for the C4 proton, and a doublet of doublets for the C5 proton, along with the expected signals for the phenyl group. orgsyn.org The corresponding ¹³C NMR spectrum displayed signals that were in complete agreement with the this compound structure. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound orgsyn.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | ||

| H3 | 2.59-2.66, 3.06-3.13 | m |

| H4 | 4.97 | q, J = 2.8 |

| H5 | 6.47 | q, J = 2.0 |

| C2-H | 5.53 | dd, J = 2.0, 8.4 |

| Phenyl-H | 7.28-7.38 | m |

| ¹³C NMR | ||

| C3 | 38.1 | |

| C2 | 82.5 | |

| C4 | 99.3 | |

| C5 | 145.5 | |

| Phenyl-C | 125.8, 127.8, 128.7, 143.2 |

Note: NMR data can vary slightly depending on the solvent and the specific instrumentation used.

Vibrational Spectroscopy (Infrared, Raman) for Structural Features of this compound

Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. orgsyn.org Key absorptions include those for C-H stretching of the aromatic phenyl ring and the aliphatic dihydrofuran ring, C=C stretching of the phenyl ring and the enol ether double bond, and C-O stretching of the ether linkage.

A representative IR spectrum of this compound shows strong bands for the C-O-C asymmetric and symmetric stretching vibrations, which are characteristic of the dihydrofuran ring. orgsyn.org The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. orgsyn.orgscirp.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound orgsyn.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3053 | Aromatic C-H Stretch |

| 2923, 2858 | Aliphatic C-H Stretch |

| 1620 | C=C Stretch (enol ether) |

| 1493, 1451 | Aromatic C=C Stretch |

| 1136, 1051 | C-O Stretch |

Raman Spectroscopy Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing mode of the phenyl ring and the C=C stretching of the enol ether. While detailed Raman spectra for this compound are less commonly reported in the literature compared to IR spectra, studies on related furan (B31954) derivatives demonstrate the utility of Raman spectroscopy in providing complementary structural information. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS) In a typical electron ionization (EI) mass spectrum of this compound, a prominent molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. orgsyn.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. orgsyn.orgacs.org For C₁₀H₁₀O, the calculated exact mass is 146.0732, and experimental HRMS data for this compound confirms this composition. orgsyn.org

Fragmentation Patterns The fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound under EI conditions typically involves the loss of stable neutral molecules or radicals. Common fragmentation pathways for ethers and aromatic compounds can be observed. libretexts.org For example, cleavage of the dihydrofuran ring and loss of fragments such as CO or C₂H₄O are plausible. The phenyl group can also undergo fragmentation, leading to characteristic ions. One of the most abundant fragment ions observed in the mass spectrum of this compound is often the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a common fragment for compounds containing a phenyl ketone or related moiety. orgsyn.org Another significant fragment is often seen at m/z 117, corresponding to the loss of an ethyl group. orgsyn.org

Table 3: Key Mass Spectrometry Data for this compound orgsyn.org

| m/z | Proposed Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commonly employed for the separation of a wide range of chiral compounds. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers of this compound. The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess (ee).

Chiral Gas Chromatography (GC) Chiral GC is another powerful technique for the enantiomeric separation of volatile compounds like this compound. ucalgary.ca Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose. scholaris.ca The sample is vaporized and carried through the column by an inert gas. The differential interactions between the enantiomers and the chiral stationary phase result in different retention times, allowing for their separation and quantification. Chiral GC analysis has been successfully used to determine the enantiomeric excess of this compound produced in asymmetric synthesis. ucalgary.cascholaris.ca

X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule in the solid state. mdpi.com While this compound is a liquid at room temperature, it is possible to obtain its crystal structure at low temperatures or by forming a crystalline derivative.

The data obtained from X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. This information confirms the connectivity of the atoms and provides unambiguous proof of the relative and absolute stereochemistry if a chiral reference is present in the crystal.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming their structures. mdpi.comrsc.org For example, the structure of a photocycloadduct of flavone (B191248) and 2,3-dihydrofuran (B140613) was verified by X-ray diffraction analysis, which provided detailed information about the stereochemistry of the newly formed stereocenters. mdpi.com The solid-state structure reveals important details about intermolecular interactions, such as packing forces and hydrogen bonding (if applicable), which can influence the physical properties of the compound.

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical studies focusing specifically on the chemical compound “this compound” are not available. While the synthesis and reactivity of this compound are documented, detailed analyses corresponding to the requested outline—including specific quantum chemical calculations, potential energy surface exploration, and vibrational frequency analysis for this exact molecule—have not been published in the accessible literature.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information solely on “this compound” as per the strict constraints of the prompt. Information on related furan or dihydrofuran derivatives exists, but extrapolating this data would not adhere to the requirement of focusing exclusively on the title compound.

Theoretical and Computational Chemistry Approaches to 2 Phenyl 2,3 Dihydrofuran

Intrinsic Reaction Coordinate (IRC) Computations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This allows for the confirmation that a calculated transition state indeed connects the desired chemical species and provides a detailed view of the geometric and energetic changes that occur throughout the reaction.

For a reaction involving 2-Phenyl-2,3-dihydrofuran, such as its formation via a cycloaddition or a subsequent rearrangement, IRC calculations would be indispensable. For instance, in a hypothetical reaction pathway, once a transition state (TS) is located and optimized using a suitable level of theory (e.g., Density Functional Theory - DFT), an IRC calculation is initiated. The computation follows the path of steepest descent from the TS in both the forward and reverse directions.

Table 1: Illustrative Data from a Hypothetical IRC Calculation for a Reaction Step

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| -2.0 (Reactants) | 0.0 | 3.50 |

| -1.0 | 5.2 | 2.80 |

| 0.0 (Transition State) | 15.8 | 2.20 |

| 1.0 | 7.3 | 1.80 |

| 2.0 (Products) | -5.0 | 1.50 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from an IRC calculation.

Electron Localization Function (ELF) and Conceptual DFT in Reactivity Analysis

The Electron Localization Function (ELF) is a method used to visualize and analyze the electron pairing and localization in a molecule. researchgate.net It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. For this compound, an ELF analysis would reveal the nature of the covalent bonds within the dihydrofuran ring and the phenyl substituent, as well as the localization of electron density associated with the oxygen atom's lone pairs.

Conceptual DFT, on the other hand, utilizes global and local reactivity indices derived from DFT to predict and rationalize chemical reactivity. Key indices include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): A global index that quantifies the electrophilic character of a molecule.

Fukui Functions (f(r)): Local indices that indicate the most electrophilic and nucleophilic sites within a molecule.

In the context of a reaction involving this compound, these indices would be calculated for the reactants to predict the regioselectivity and the flow of electron density. For example, by analyzing the Fukui functions, one could predict which atoms in this compound are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Conceptual DFT Reactivity Indices

| Molecule/Fragment | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| This compound | -3.5 | 6.2 | 0.99 |

| Reactant B | -6.0 | 5.5 | 3.27 |

Note: This table is hypothetical. A higher electrophilicity index for Reactant B would suggest it acts as the electrophile in a reaction with this compound.

Computational Prediction of Stereoselectivity and Conformational Dynamics

Computational methods are frequently employed to predict the stereochemical outcome of reactions. For the synthesis of this compound, which contains a chiral center, predicting the enantiomeric or diastereomeric excess is of significant interest. This is typically achieved by calculating the transition state energies for the pathways leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. The predicted stereoselectivity can be quantified using the energy difference (ΔΔG‡) between the competing transition states.

Conformational dynamics refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation of the phenyl group relative to the dihydrofuran ring gives rise to different conformers. Computational chemistry can be used to identify the stable conformers and the energy barriers for their interconversion. This is done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. The results of such a scan would identify the low-energy (more stable) and high-energy conformers.

Table 3: Hypothetical Energy Profile for Phenyl Group Rotation in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | 2.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Staggered (Minimum) |

| 90 | 2.8 | Eclipsed (Transition State) |

| 135 | 0.1 | Staggered (Minimum) |

| 180 | 2.6 | Eclipsed (Transition State) |

Note: This table is hypothetical and illustrates how computational scans can map the conformational landscape of a molecule.

Advanced Applications of 2 Phenyl 2,3 Dihydrofuran As a Synthetic Scaffold

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter at the phenyl-bearing C2 position makes enantiomerically pure 2-phenyl-2,3-dihydrofuran a highly sought-after building block in asymmetric synthesis. Access to optically active forms allows for the transfer of chirality to new, more complex molecules, a critical step in the synthesis of pharmaceuticals and other biologically active compounds.

An established method for creating optically active this compound involves the palladium-catalyzed asymmetric Heck reaction. researchgate.net In one example, the reaction of phenyl triflate with 2,3-dihydrofuran (B140613) in the presence of a palladium catalyst and the chiral ligand (R)-BINAP yields (R)-2-phenyl-2,3-dihydrofuran. researchgate.net This enantioselective approach provides a direct route to the chiral scaffold, which can then participate in subsequent stereospecific transformations.

Once obtained, these chiral dihydrofurans serve as key intermediates. For instance, they are utilized in multicomponent reactions to generate complex heterocyclic systems with high stereocontrol. A notable application is the three-component coupling reaction between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid. rsc.org This process generates a protonated N-phenylaldimine in situ, which then reacts with 5-phenyl-2,3-dihydrofuran. rsc.org Computational studies of this reaction suggest a sequential Mannich/intramolecular Friedel–Crafts process, where the stereochemical outcome is dictated by the chiral catalyst, leading to the formation of enantiomerically enriched hexahydrofuro[3,2-c]quinolines. rsc.org The chiral integrity of the dihydrofuran building block is crucial for directing the stereoselectivity of the final product.

Furthermore, chiral 2,3-dihydrofuran derivatives are central to asymmetric cycloaddition reactions. Copper-catalyzed asymmetric [3+2] cycloadditions of β-ketoesters with propargylic esters produce highly functionalized, optically active 2,3-dihydrofurans. dicp.ac.cndicp.ac.cn These products can be further transformed; for example, hydrogenation of the exocyclic double bond can occur in a highly diastereoselective manner, yielding unusual cis-2,3-dihydrofuran derivatives that serve as versatile chiral building blocks for other syntheses. dicp.ac.cndicp.ac.cn

Precursors for the Synthesis of Complex Heterocyclic Compounds

The this compound framework is an excellent starting point for the synthesis of more elaborate heterocyclic structures due to the reactivity of its enol ether functionality. zioc.ru The double bond is susceptible to a variety of addition and cycloaddition reactions, enabling the construction of fused and spirocyclic ring systems.

A prime example is its use in the Povarov reaction, a type of formal [4+2] cycloaddition, to synthesize complex quinoline (B57606) derivatives. In a multicatalytic process, 5-phenyl-2,3-dihydrofuran reacts with an iminium ion, generated in situ from an aldehyde and an arylamine. rsc.org This reaction proceeds through what is described as a sequential Mannich/intramolecular Friedel–Crafts pathway to yield structurally complex hexahydrofuro[3,2-c]quinolines. rsc.org

The synthesis of dimedone-fused 2,3-dihydrofurans represents another pathway to complex heterocycles. acs.org A green, one-pot multicomponent reaction involving an aldehyde, N,N'-dimethylbarbituric acid, and dimedone produces these fused systems, highlighting the utility of the dihydrofuran core in building polycyclic compounds with potential biological activity. acs.org The reactivity of the dihydrofuran ring is also harnessed in the selective hydrogenolysis of the Csp²–O bond to open the ring and produce aliphatic alcohols, demonstrating its role as a precursor to non-heterocyclic structures as well. rsc.org

The following table summarizes selected synthetic transformations where 2,3-dihydrofuran derivatives act as precursors.

| Precursor | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Phenyl-2,3-dihydrofuran | Alkynol, Aldehyde, Arylamine, Gold Catalyst, Chiral Phosphoric Acid | Hexahydrofuro[3,2-c]quinoline | rsc.org |

| 2,3-Dihydrofuran | Phenyl triflate, Palladium catalyst, (R)-BINAP | (R)-2-Phenyl-2,3-dihydrofuran | researchgate.net |

| β-Ketoesters & Propargylic Esters | Cu(OTf)₂, Chiral P,N,N ligand | Chiral 2,3-Dihydrofurans with exocyclic double bond | dicp.ac.cndicp.ac.cn |

| Furanic Compounds (including 2,3-dihydrofuran) | H₂, Pt-Fe bimetallic catalyst | Aliphatic Diols and Triols | rsc.org |

Integration into Polymeric Materials via Cationic Polymerization of Dihydrofuran Moieties

The electron-rich double bond of the enol ether in 2,3-dihydrofuran and its derivatives makes them highly susceptible to cationic polymerization. tandfonline.com This reactivity allows for their integration into polymeric materials, creating polymers with unique thermal and mechanical properties. The polymerization of this compound, among other derivatives, has been successfully achieved through photoinitiated cationic polymerization. tandfonline.comtandfonline.com

In these processes, a photoacid generator, such as triphenylsulphonium-hexafluorophosphate, is used to initiate the polymerization upon irradiation. tandfonline.comtandfonline.com The high reactivity of the 2,3-dihydrofuran monomer is driven by its ring strain and the cis-conformation at the double bond. tandfonline.com Research has demonstrated the synthesis of various mono- and bifunctional monomers containing 2,3-dihydrofuran moieties, including 3-phenyl-2,3-dihydrofuran, via the Heck reaction. tandfonline.com

The resulting polymers exhibit interesting properties. While the molecular weights are sometimes modest, the polymers can form free-standing films with good adhesion to glass and metal surfaces, suggesting potential applications in coatings. tandfonline.com The thermal properties are significantly influenced by the substituent on the dihydrofuran ring. Polymers derived from monomers with rigid groups, like the phenyl group, display high glass transition temperatures (Tg). tandfonline.com For instance, poly(3-phenyl-2,3-dihydrofuran) would be expected to have a higher Tg compared to polymers with flexible alkyl spacers. Unsubstituted poly(2,3-dihydrofuran) itself has a high Tg of around 135 °C and exceptional thermal stability, making its derivatives promising as biorenewable engineering plastics. nsf.gov

The properties of polymers derived from 2,3-dihydrofuran derivatives are summarized in the table below.

| Polymer | Polymerization Method | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Feature | Reference |

|---|---|---|---|---|---|

| Poly(2,3-dihydrofuran) (P0) | Cationic Polymerization | ~135 °C | 311 °C | High Tg, High Strength | tandfonline.comnsf.gov |

| Polymers from substituted 2,3-dihydrofurans | Photoinitiated Cationic Polymerization | 124 °C to 157 °C | 341-391 °C (crosslinked) | Tunable Tg based on substituent | tandfonline.com |

Theoretical Design and Evaluation of 2,3-Dihydrofuran Derivatives as High-Energy Density Materials

Computational chemistry provides a powerful platform for the rational design of new molecules with specific properties, including high-energy density materials (HEDMs). The 2,3-dihydrofuran skeleton has been identified as a promising backbone for the theoretical design of novel HEDMs due to its structure and the potential for incorporating multiple energy-rich functional groups. researchgate.netresearchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), focus on designing derivatives and calculating their key energetic properties, such as density, heat of formation, detonation velocity, and impact sensitivity. researchgate.netresearchgate.net One research avenue involves designing oxygen-rich bicyclic ozonides derived from 2,3-dihydrofuran. researchgate.net In these studies, energetic substituents like nitro (-NO₂) and trinitromethyl (-C(NO₂)₃) are incorporated into the bicyclic structure. researchgate.netresearchgate.net

The goal is to create compounds with a high positive heat of formation, high density, and a favorable oxygen balance, which are all critical characteristics for advanced energetic materials. researchgate.net Calculations have shown that many of the designed compounds exhibit these desired properties, along with impact sensitivities that are suitable for practical applications. researchgate.net For example, compounds like 3-nitro-5-(trinitromethyl)-2,6,7,8-tetraoxabicyclo[3.2.1]octane, derived from the dihydrofuran scaffold, have been highlighted for their exceptional performance and sensitivity characteristics, marking them as promising candidates for next-generation high-energy explosives. researchgate.net These theoretical evaluations guide synthetic efforts by identifying the most promising molecular targets, saving significant time and resources in the experimental phase.

Q & A

What are the most efficient synthetic routes for preparing 2-Phenyl-2,3-dihydrofuran, and how do their yields and conditions compare?

Basic Synthesis:

The molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol is a benchmark method. This single-step procedure involves photolysis of Mo(CO)₆ in triethylamine/diethyl ether under argon, achieving ~82% yield. Critical parameters include inert atmosphere, excess Et₃N, and photochemical activation .

Advanced Alternatives:

- Palladium-catalyzed Heck reactions between 2,3-dihydrofuran and aryl halides (e.g., iodobenzene) produce 2-phenyl derivatives. Regioselectivity (2,3- vs. 2,5-dihydro isomers) depends on ligands (e.g., phosphines) and additives .

- Enantioselective synthesis via chiral catalysts (e.g., Rh(I)-phosphine-phosphite complexes) enables asymmetric hydroformylation, though yields and selectivity require optimization .

Comparison:

- Mo catalysis offers simplicity and scalability but requires specialized photolysis equipment.

- Pd-based methods allow regioselective tuning but involve multi-step protocols .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Characterization:

- ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 6.47 (q, 1H, J = 2 Hz, dihydrofuran ring proton) and δ 7.28–7.38 (m, 5H, aromatic protons) .

- IR Spectroscopy : Peaks at 1620 cm⁻¹ (C=C stretching) and 1136 cm⁻¹ (C-O) confirm the enol ether structure .

Advanced Analysis:

- GC-MS and high-resolution mass spectrometry (HRMS) validate purity and molecular weight (e.g., [M]⁺ calcd. 146.0732, found 146.0742) .

- Kinetic studies (e.g., flow NMR) monitor dimerization rates and activation parameters (ΔH‡, ΔS‡) in solution-phase reactions .

How does the electronic structure of this compound influence its reactivity in nucleophilic and electrophilic reactions?

Basic Reactivity:

The electron-rich enol ether moiety promotes electrophilic additions (e.g., halogenation at the α-position) and ring-opening reactions with strong acids or nucleophiles. The phenyl group stabilizes intermediates via resonance .

Advanced Mechanistic Insights:

- Cycloisomerization mechanism : Mo(CO)₆ generates a molybdenum pentacarbonyl intermediate, facilitating alkyne coordination and 5-endo-dig cyclization. Computational studies suggest a concerted transition state with partial Mo–C bonding .

- Dimerization : Under thermal or photolytic conditions, this compound undergoes [4+4] or [4+2] cyclodimerization via diradical intermediates. Methyl substituents at reactive positions slow dimerization rates (e.g., krel = 0.1 for 3-methyl derivatives) .

What kinetic and thermodynamic factors govern the stability of this compound in solution?

Basic Stability:

The compound is moderately stable under inert atmospheres but gradually oxidizes or dimerizes upon exposure to air or light. Storage at –20°C in argon is recommended .

Advanced Kinetic Studies:

- Dimerization activation parameters : For 2,3-dimethylene-2,3-dihydrofuran analogs, ΔH‡ ≈ 10–12 kcal/mol and ΔS‡ ≈ –30 cal/(mol·K), indicating a bimolecular process with a highly ordered transition state .

- Isotope effects : Deuterium labeling reveals secondary kinetic isotope effects (kH/kD ≈ 1.1–1.3), supporting a diradical dimerization mechanism .

How can regioselectivity be controlled in further functionalization of this compound?

Basic Functionalization:

Electrophilic additions (e.g., epoxidation) favor the α-position due to conjugation with the phenyl ring. Nucleophilic attacks (e.g., Grignard reagents) occur at the β-position .

Advanced Strategies:

- Ligand-controlled Heck reactions : Using bulky phosphine ligands (e.g., P(t-Bu)₃) shifts regioselectivity toward 2,5-dihydro isomers .

- Radical trapping : TEMPO or thioketones intercept diradical intermediates during dimerization, enabling selective [4+2] adduct formation .

What are the applications of this compound as a synthetic intermediate?

Basic Applications:

- Endocyclic enol ether precursor : Used in Diels-Alder reactions to synthesize polycyclic ethers .

- Pharmaceutical intermediates : Derivatives are explored for antitumor and antimicrobial activity .

Advanced Research:

- Fluorogenic probes : Analogues like 2-methyl-3-oxo-4-phenyl derivatives detect primary amines via fluorescence .

- Polymer chemistry : Copolymerization with styrene or acrylates modifies material thermal properties .

How can computational modeling aid in predicting reaction pathways for this compound?

Advanced Methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。